Resolvin D5

Beschreibung

Eigenschaften

IUPAC Name |

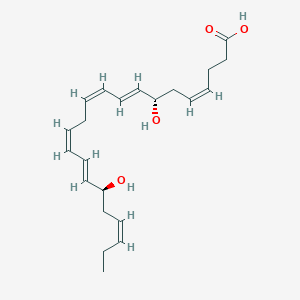

(4Z,7S,8E,10Z,13Z,15E,17S,19Z)-7,17-dihydroxydocosa-4,8,10,13,15,19-hexaenoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O4/c1-2-3-10-15-20(23)16-11-7-5-4-6-8-12-17-21(24)18-13-9-14-19-22(25)26/h3,5-13,16-17,20-21,23-24H,2,4,14-15,18-19H2,1H3,(H,25,26)/b7-5-,8-6-,10-3-,13-9-,16-11+,17-12+/t20-,21+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFOFZYMMJZILHE-XGTWDWJNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC=CCC=CC=CC(CC=CCCC(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@@H](/C=C/C=C\C/C=C\C=C\[C@H](C/C=C\CCC(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Resolvin D5: A Comprehensive Technical Guide to its Structure and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resolvin D5 (RvD5) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). As a member of the D-series resolvins, RvD5 plays a critical role in the resolution phase of inflammation, actively orchestrating the return to tissue homeostasis. This technical guide provides an in-depth exploration of the molecular structure of Resolvin D5, its biosynthetic pathway, and its mechanism of action. Quantitative data are presented in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways are visualized using graph representations to facilitate a deeper understanding of the molecular processes governed by this potent lipid mediator.

Molecular Structure of Resolvin D5

Resolvin D5 is a dihydroxy-substituted derivative of docosahexaenoic acid. Its precise chemical structure, including its stereochemistry, is crucial for its biological activity.

The IUPAC name for Resolvin D5 is (4Z,7S,8E,10Z,13Z,15E,17S,19Z)-7,17-dihydroxydocosa-4,8,10,13,15,19-hexaenoic acid.[1] The molecule possesses two hydroxyl groups at the 7th and 17th carbon positions, with S-stereochemistry at both chiral centers. The carbon backbone of 22 carbons contains six double bonds with specific cis (Z) and trans (E) configurations that are essential for its three-dimensional shape and interaction with its biological targets.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of Resolvin D5 is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C22H32O4 | [1] |

| Molecular Weight | 360.5 g/mol | [1] |

| Canonical SMILES | CC/C=C\C--INVALID-LINK--O)O">C@@HO | [1] |

| InChI Key | CFOFZYMMJZILHE-XGTWDWJNSA-N | [1] |

| UV Absorption Maximum (λmax) | 244 nm | [2][3] |

| Solubility | DMF: 50 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 0.5 mg/ml | [3] |

Biosynthesis of Resolvin D5

Resolvin D5 is biosynthesized from docosahexaenoic acid (DHA) through a series of enzymatic reactions involving lipoxygenases (LOX).[2][4] The pathway is initiated by the action of 5-lipoxygenase (5-LOX) on DHA, followed by the action of 15-lipoxygenase-2 (15-LOX-2).[2]

The key steps in the biosynthesis of Resolvin D5 are:

-

5-Lipoxygenase (5-LOX) mediated oxidation: DHA is first converted to 7(S)-hydroperoxy-docosahexaenoic acid (7S-HpDHA).

-

Reduction to alcohol: 7S-HpDHA is then reduced to 7(S)-hydroxy-docosahexaenoic acid (7S-HDHA).

-

15-Lipoxygenase-2 (15-LOX-2) mediated oxidation: 7S-HDHA is further oxidized by 15-LOX-2 at the 17th carbon position to yield Resolvin D5 (7S,17S-dihydroxy-docosahexaenoic acid).[2]

Mechanism of Action

Resolvin D5 exerts its pro-resolving and anti-inflammatory effects by modulating specific intracellular signaling pathways. A key mechanism involves the inhibition of the extracellular signal-regulated kinase (ERK)-nuclear factor-κB (NF-κB) signaling pathway.[1]

In inflammatory conditions, such as those stimulated by lipopolysaccharide (LPS), the activation of the ERK/MAPK pathway leads to the phosphorylation and subsequent nuclear translocation of NF-κB (p50/p65 subunits).[1] Nuclear NF-κB then drives the transcription of pro-inflammatory cytokines like IL-6 and chemokines like CCL5.

Resolvin D5 has been shown to inhibit the LPS-stimulated phosphorylation of ERK.[1] This upstream inhibition prevents the nuclear translocation of p65 and p50, thereby downregulating the expression of IL-6 and CCL5 and dampening the inflammatory response.[1]

Experimental Protocols

Isolation and Structural Elucidation of Resolvin D5

The initial identification and structural characterization of Resolvin D5 involved a combination of liquid chromatography-tandem mass spectrometry (LC-MS/MS) and total organic synthesis.

Protocol for LC-MS/MS Analysis:

-

Sample Preparation: Biological samples (e.g., inflammatory exudates, cell culture supernatants) are subjected to solid-phase extraction (SPE) to enrich for lipid mediators.

-

Chromatographic Separation: The extracted lipids are separated using reverse-phase high-performance liquid chromatography (HPLC) with a C18 column. A gradient elution with a mobile phase consisting of a mixture of water, acetonitrile, and methanol (B129727) containing 0.01% formic acid is typically used.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer (e.g., a quadrupole time-of-flight or triple quadrupole instrument) equipped with an electrospray ionization (ESI) source operating in negative ion mode.

-

Identification and Quantification: Resolvin D5 is identified based on its specific retention time and the fragmentation pattern of its parent ion (m/z 359.2) in MS/MS analysis. Key diagnostic fragment ions are monitored for quantification using multiple reaction monitoring (MRM).

In Vitro Assay for Anti-inflammatory Activity

The anti-inflammatory effects of Resolvin D5 can be assessed by measuring its ability to inhibit the production of pro-inflammatory cytokines in cultured immune cells.

Protocol for Cytokine Inhibition Assay in THP-1 cells:

-

Cell Culture: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

-

Cell Stimulation: Cells are pre-treated with varying concentrations of Resolvin D5 (e.g., 1-100 nM) for 1 hour.

-

Inflammatory Challenge: Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

-

Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: The inhibitory effect of Resolvin D5 is determined by comparing the cytokine levels in the treated cells to those in the LPS-stimulated control cells.

Quantitative Data on Biological Activity

The biological potency of Resolvin D5 has been demonstrated in various in vitro and in vivo models.

| Assay | Model System | Effect | Effective Concentration/Dose | Reference |

| Phagocytosis Enhancement | Human Macrophages | Increased phagocytosis of E. coli | 1 nM | [4] |

| Anti-inflammatory | LPS-stimulated THP-1 cells | Inhibition of IL-6 and CCL5 production | 10-40 µM | [1] |

| Renal Protection | LPS-induced endotoxemia in mice | Reduced kidney damage | 0.1, 1, or 10 ng/animal (i.p.) | [4] |

| Arthritis Model | K/BxN serum transfer-induced arthritis in mice | Decreased disease severity and paw edema | 150 ng/animal | [2] |

Conclusion

Resolvin D5 is a structurally defined, endogenously produced lipid mediator with potent pro-resolving and anti-inflammatory activities. Its biosynthesis from DHA is tightly regulated by lipoxygenase enzymes, and its mechanism of action involves the targeted inhibition of key pro-inflammatory signaling pathways. The data and protocols presented in this guide provide a comprehensive resource for researchers in the fields of inflammation, immunology, and drug discovery, highlighting the therapeutic potential of Resolvin D5 and other specialized pro-resolving mediators.

References

- 1. Resolvin D5, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 15-Lipoxygenase-1 biosynthesis of 7S,14S-diHDHA implicates 15-lipoxygenase-2 in biosynthesis of resolvin D5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Resolvins, Protectins, and Maresins: DHA-Derived Specialized Pro-Resolving Mediators, Biosynthetic Pathways, Synthetic Approaches, and Their Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of D-series resolvins in skin provides insights into their role in tissue repair - PMC [pmc.ncbi.nlm.nih.gov]

Resolvin D5: A Technical Guide to its Discovery, Biosynthesis, and Pro-Resolving Actions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Resolvin D5 (RvD5) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). As a member of the D-series resolvins, RvD5 plays a critical role in the active resolution of inflammation, a process once considered passive. This technical guide provides a comprehensive overview of the discovery and history of RvD5, its biosynthetic pathways, and its mechanisms of action. Detailed experimental protocols for its identification, synthesis, and the elucidation of its signaling pathways are presented. Quantitative data from key studies are summarized in tabular format to facilitate comparison and analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and concise representation of the complex biological processes involving Resolvin D5.

Discovery and History

The discovery of Resolvin D5 is intrinsically linked to the pioneering work of Dr. Charles N. Serhan and his colleagues in the field of resolution pharmacology.[1][2] Their research shifted the paradigm of inflammation from a process that simply subsides to an active, highly regulated process orchestrated by a superfamily of lipid mediators, the SPMs.[3][4] The D-series resolvins, including RvD5, were identified as endogenous mediators biosynthesized from DHA during the resolution phase of acute inflammation.[2][5]

Initial identification of the D-series resolvins was achieved through a systems approach using resolving inflammatory exudates in murine models.[2] The complete stereochemistry of RvD5 was established as 7(S),17(S)-dihydroxy-4Z,8E,10Z,13Z,15E,19Z-docosahexaenoic acid through a combination of liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, biosynthetic studies with isolated human cells, and total organic synthesis.[4][6][7]

Biosynthesis of Resolvin D5

Resolvin D5 is biosynthesized from its precursor, docosahexaenoic acid (DHA), primarily through enzymatic reactions involving lipoxygenases (LOX).

There are two main pathways for the biosynthesis of D-series resolvins:

-

Lipoxygenase (LOX) Pathway: This is the primary pathway for the endogenous production of the 17S-series of D-resolvins, including RvD5. The process is initiated by the 15-lipoxygenase (15-LOX) enzyme, which converts DHA into 17S-hydroperoxy-DHA (17S-HpDHA). This intermediate is then further metabolized by 5-lipoxygenase (5-LOX) to generate RvD5.[8]

-

Aspirin-Triggered COX-2 Pathway: Acetylation of cyclooxygenase-2 (COX-2) by aspirin (B1665792) triggers a switch in its enzymatic activity, leading to the production of 17R-hydroperoxy-DHA (17R-HpDHA) from DHA. This 17R-epimer can then be converted by 5-LOX to form the aspirin-triggered epimers of the D-series resolvins.

Mechanism of Action and Signaling Pathways

Resolvin D5 exerts its pro-resolving and anti-inflammatory effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of immune cells, primarily neutrophils and macrophages. The primary receptor for RvD5 is GPR32, also known as DRV1.[9]

Upon binding to its receptor, RvD5 initiates a cascade of intracellular signaling events that collectively dampen pro-inflammatory pathways and promote the resolution of inflammation. Key signaling pathways modulated by RvD5 include:

-

ERK-NF-κB Pathway: Resolvin D5 has been shown to inhibit the lipopolysaccharide (LPS)-induced phosphorylation of extracellular signal-regulated kinase (ERK) and the subsequent nuclear translocation of the NF-κB subunits p65 and p50 in human monocytic THP-1 cells.[10][11][12] This leads to a downregulation in the production of pro-inflammatory cytokines such as IL-6 and CCL5.[10][12]

-

Phospholipase D (PLD) Activation: In phagocytes, D-series resolvins, including RvD5, activate phospholipase D (PLD).[9] This activation is involved in modulating phagocyte functions, such as enhancing efferocytosis (the clearance of apoptotic cells), which is a crucial step in the resolution of inflammation.[9]

Quantitative Data on Resolvin D5 Bioactivity

The following tables summarize quantitative data from various in vitro and in vivo studies, highlighting the potent bioactivity of Resolvin D5.

Table 1: In Vitro Effects of Resolvin D5

| Cell Type | Stimulus | RvD5 Concentration | Observed Effect | Reference |

| Human THP-1 monocytes | LPS (1 µg/ml) | 20-40 µM | Inhibition of IL-6 and CCL5 mRNA and protein expression. | [10][12] |

| Human neutrophils | fMLF (100 nM) | 1-100 nM | Positive allosteric modulator of PGE2-mediated inhibition of NADPH oxidase activity. | [13][14] |

| Murine bone marrow-derived macrophages | RANKL | 10-500 nM | Suppression of osteoclast differentiation. | [15][16][17] |

| Murine CD4+ T cells | Anti-CD3/CD28 | 1-100 nM | Suppression of Th17 cell differentiation and enhancement of Treg differentiation. | [15][16][17] |

| Human macrophages | E. coli | 1-100 nM | Stimulation of phagocytosis. |

Table 2: In Vivo Effects of Resolvin D5

| Animal Model | Condition | RvD5 Dose | Route of Administration | Observed Effect | Reference |

| Mouse | LPS-induced endotoxemia | 0.1, 1, or 10 ng/animal | Intraperitoneal | Protection against renal injury, reduction of pro-inflammatory cytokines (IL-1β, TNF-α, IL-6). | [18][19][20] |

| Mouse | Zymosan-induced arthritis | Not specified | Not specified | Elevated levels correlated with disease activity; in vitro data suggests a protective role. | [15][16][17] |

| Mouse | E. coli infection | Not specified | Not specified | Enhanced bacterial killing. |

Experimental Protocols

Identification and Quantification of Resolvin D5 by LC-MS/MS

The identification and quantification of RvD5 in biological samples are typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) based lipid mediator metabolomics.[21][22][23]

Experimental Workflow:

Methodology:

-

Sample Preparation and Extraction:

-

Biological samples are collected and immediately processed to prevent lipid degradation.

-

Internal standards (e.g., deuterated RvD5) are added for accurate quantification.

-

Lipids are extracted using solid-phase extraction (SPE) with a C18 reverse-phase column.[23]

-

-

Liquid Chromatography (LC):

-

The extracted lipids are separated using a reversed-phase LC column (e.g., C18).

-

A gradient elution with a mobile phase consisting of a mixture of water, methanol, and acetonitrile (B52724) with a weak acid (e.g., acetic acid) is typically used to resolve the different lipid mediators.[24]

-

-

Tandem Mass Spectrometry (MS/MS):

-

Data Analysis:

-

The amount of RvD5 in the sample is quantified by comparing the peak area of endogenous RvD5 to that of the known amount of the added internal standard.[23]

-

Total Synthesis of Resolvin D5

The total synthesis of Resolvin D5 has been achieved by several research groups, providing a source of this mediator for biological studies.[6][7][26] A common strategy involves the convergent synthesis from key building blocks.

General Synthetic Strategy:

A representative synthetic route involves the assembly of three key fragments: a C1-C10 aldehyde, a C11-C13 phosphonium (B103445) salt, and a C14-C22 aldehyde.[6][26] The stereocenters are typically introduced using asymmetric synthesis techniques, such as Sharpless asymmetric epoxidation.[6][26] The carbon-carbon double bonds with specific geometries are constructed using methods like the Wittig reaction.[6][26]

Elucidation of Signaling Pathways

Standard molecular and cellular biology techniques are employed to investigate the signaling pathways activated by Resolvin D5.

Methodology for Studying ERK-NF-κB Pathway Inhibition:

-

Cell Culture: Human monocytic THP-1 cells are a common model system.[10][12]

-

Cell Treatment: Cells are pre-treated with varying concentrations of RvD5 for a specified time (e.g., 1 hour) before stimulation with LPS.[10][12]

-

Western Blot Analysis:

-

Cell lysates are collected at different time points after LPS stimulation.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The phosphorylation status of ERK and the levels of NF-κB subunits (p65, p50) in cytosolic and nuclear fractions are assessed using specific antibodies.[10][12]

-

-

RT-qPCR and ELISA:

Conclusion

Resolvin D5 is a potent specialized pro-resolving mediator with significant therapeutic potential for a wide range of inflammatory diseases. Its discovery has been instrumental in understanding the active nature of inflammation resolution. The detailed methodologies and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working to harness the therapeutic power of Resolvin D5 and other SPMs. Further research into the precise molecular mechanisms and clinical applications of RvD5 is warranted and holds great promise for the development of novel anti-inflammatory and pro-resolving therapies.

References

- 1. Discovery of specialized pro-resolving mediators marks the dawn of resolution physiology and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Specialized Pro-Resolving Mediators Marks the Dawn of Resolution Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Resolvins in inflammation: emergence of the pro-resolving superfamily of mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Resolvins and Protectins in Inflammation-Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Resolvins in inflammation: emergence of the pro-resolving superfamily of mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. biorxiv.org [biorxiv.org]

- 10. Resolvin D5, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Resolvin D5, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide-Stimulated THP-1 Cells [jmb.or.kr]

- 13. Data showing effects of resolvin D5 on prostaglandin E2 mediated inhibition of fMet-Leu-Phe induced activation of the NADPH oxidase in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Effect of resolvin D5 on T cell differentiation and osteoclastogenesis analyzed by lipid mediator profiling in the experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effect of resolvin D5 on T cell differentiation and osteoclastogenesis analyzed by lipid mediator profiling in the experimental arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Resolvin D5 (RvD5) Reduces Renal Damage Caused by LPS Endotoxemia in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. benchchem.com [benchchem.com]

- 22. Lipid Mediator Metabolomics Via LC-MS/MS Profiling and Analysis | Springer Nature Experiments [experiments.springernature.com]

- 23. qmro.qmul.ac.uk [qmro.qmul.ac.uk]

- 24. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 25. zenodo.org [zenodo.org]

- 26. Total Synthesis of Resolvin D5 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Endogenous Biosynthesis Pathway of Resolvin D5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core endogenous biosynthesis pathway of Resolvin D5 (RvD5), a specialized pro-resolving mediator (SPM) with potent anti-inflammatory and pro-resolving properties. This document details the enzymatic cascade, cellular sources, and quantitative aspects of RvD5 production. Furthermore, it outlines key experimental protocols for studying this pathway and illustrates the associated signaling mechanisms.

Introduction to Resolvin D5

Resolvin D5 (7S,17S-dihydroxy-4Z,8E,10Z,13Z,15E,19Z-docosahexaenoic acid) is a member of the D-series resolvins, a family of lipid mediators biosynthesized from the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2] As an SPM, RvD5 plays a crucial role in the resolution of inflammation, a process distinct from classical anti-inflammation. Instead of blocking the inflammatory response, resolvins actively orchestrate the return to tissue homeostasis. RvD5 has been shown to enhance the clearance of bacteria and apoptotic cells, and to reduce the production of pro-inflammatory cytokines.[3][4] Its therapeutic potential is an area of active investigation for a variety of inflammatory diseases.

The Endogenous Biosynthesis Pathway of Resolvin D5

The biosynthesis of RvD5 is a multi-step enzymatic process that occurs in various immune cells, including macrophages, neutrophils, and in transcellular pathways involving endothelial and epithelial cells.[5][6] The pathway is initiated by the oxygenation of DHA by a 15-lipoxygenase (15-LOX) enzyme, followed by a second oxygenation step catalyzed by 5-lipoxygenase (5-LOX).

Key Enzymes and Intermediates

The primary enzymatic players in the biosynthesis of RvD5 are:

-

15-Lipoxygenase-1 (15-LOX-1) and 15-Lipoxygenase-2 (15-LOX-2): These enzymes catalyze the initial stereospecific insertion of molecular oxygen into DHA at the carbon-17 position, forming 17S-hydroperoxydocosahexaenoic acid (17S-HpDHA).[2][7] Subsequent reduction of the hydroperoxy group by peroxidases yields 17S-hydroxydocosahexaenoic acid (17S-HDHA). Kinetic studies suggest that 15-LOX-2 is particularly efficient in this initial step.[2]

-

5-Lipoxygenase (5-LOX): This enzyme acts on the intermediate, 17S-HpDHA, to introduce a second hydroperoxy group at the carbon-7 position, leading to the formation of a 7S,17S-dihydroperoxy intermediate.[8] Subsequent enzymatic reduction of the hydroperoxy groups results in the final product, Resolvin D5.

The biosynthesis can occur within a single cell type expressing both 15-LOX and 5-LOX, such as M2-polarized macrophages, or via a transcellular mechanism where one cell type produces the 17S-HDHA intermediate, which is then converted to RvD5 by a neighboring cell expressing 5-LOX (e.g., neutrophils).[5][8]

Quantitative Data on Resolvin D5 Biosynthesis

The production of RvD5 is tightly regulated and varies depending on the cell type, stimulus, and local microenvironment. The following tables summarize key quantitative data related to the enzymes and cellular production of RvD5.

Table 1: Enzyme Kinetic Parameters for Resolvin D5 Biosynthesis

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Reference(s) |

| Human 15-LOX-2 | Arachidonic Acid | 1.9 ± 0.37 | 0.6 ± 0.02 | [9] |

| Human 5-LOX | Arachidonic Acid | ~0.07 (molar fraction) | 25.76 (µmol/min/mg) | [10] |

Note: Specific kinetic data for the direct conversion of DHA and its intermediates in the RvD5 pathway are limited and represent an area for further research. The data for arachidonic acid are provided as a proxy for the general activity of these enzymes.

Table 2: Cellular Production of Resolvin D5

| Cell Type | Stimulus | Resolvin D5 Concentration | Reference(s) |

| Human M2 Macrophages | E. coli | ~100-fold higher than in M1 macrophages | [5] |

| Human M1 Macrophages | E. coli | Significantly lower than M2 macrophages | [5] |

| Human Lung Grafts (post-reperfusion, no PGD) | Ischemia-Reperfusion | Levels increased compared to pre-reperfusion | [6] |

| Human Lung Grafts (post-reperfusion, with PGD) | Ischemia-Reperfusion | No significant increase in RvD5 levels | [6] |

PGD: Primary Graft Dysfunction

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the endogenous biosynthesis of Resolvin D5.

In Vitro Macrophage Stimulation for Resolvin D5 Production

This protocol describes the differentiation of human peripheral blood mononuclear cells (PBMCs) into macrophages and their subsequent stimulation to produce Resolvin D5.

Materials:

-

Ficoll-Paque PLUS

-

RPMI 1640 medium

-

Fetal Bovine Serum (FBS)

-

Human M-CSF (Macrophage Colony-Stimulating Factor)

-

Human IL-4 (Interleukin-4)

-

Lipopolysaccharide (LPS) from E. coli

-

DHA (docosahexaenoic acid)

-

Phosphate Buffered Saline (PBS)

-

Internal standards (e.g., d5-RvD1)

Procedure:

-

Isolation of PBMCs: Isolate PBMCs from healthy donor buffy coats by density gradient centrifugation using Ficoll-Paque PLUS according to the manufacturer's protocol.

-

Monocyte Adhesion: Seed the isolated PBMCs in culture plates and allow monocytes to adhere for 2-4 hours in RPMI 1640 medium.

-

Macrophage Differentiation (M2-like): After the adhesion step, remove non-adherent cells and culture the adherent monocytes in RPMI 1640 supplemented with 10% FBS and 50 ng/mL human M-CSF for 6-7 days to differentiate them into M0 macrophages. To polarize towards an M2 phenotype, add 20 ng/mL of human IL-4 for the last 48 hours of differentiation.

-

Stimulation: On day 7, replace the medium with serum-free RPMI 1640 containing 10 µM DHA. After 30 minutes of pre-incubation with DHA, stimulate the M2-like macrophages with 1 µg/mL LPS for 4-24 hours.

-

Sample Collection: Following stimulation, collect the cell culture supernatant. Add two volumes of cold methanol containing an internal standard (e.g., d5-RvD1 at 500 pg) to the supernatant to precipitate proteins and preserve the lipid mediators.

-

Solid-Phase Extraction (SPE): Acidify the samples to pH 3.5 and perform solid-phase extraction using C18 cartridges to isolate the lipid mediators. Elute the lipids with methyl formate.

-

LC-MS/MS Analysis: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of methanol/water (50:50, v/v) for analysis by LC-MS/MS.

LC-MS/MS Quantification of Resolvin D5

This protocol outlines a general method for the quantification of Resolvin D5 using liquid chromatography-tandem mass spectrometry.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm particle size)

-

Mobile Phase A: Water with 0.01% acetic acid

-

Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.01% acetic acid

-

Gradient: A linear gradient from 30% B to 98% B over 20 minutes.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

MS/MS Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Multiple Reaction Monitoring (MRM): Monitor the specific parent-to-fragment ion transition for Resolvin D5 (m/z 359.2 -> 141.1) and the internal standard.

-

Optimization: Optimize cone voltage and collision energy for maximum sensitivity for the specific MRM transition.

Quantification:

-

Generate a standard curve using synthetic Resolvin D5 of known concentrations.

-

Calculate the concentration of Resolvin D5 in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Visualizations of Pathways and Workflows

Endogenous Biosynthesis Pathway of Resolvin D5

Caption: Enzymatic cascade of Resolvin D5 biosynthesis from DHA.

Resolvin D5 Signaling Pathway

Caption: Resolvin D5 signaling cascade via the GPR32 receptor.

Experimental Workflow for Studying Resolvin D5 Biosynthesis

Caption: A typical experimental workflow for investigating Resolvin D5 production.

Conclusion

The endogenous biosynthesis of Resolvin D5 represents a critical pathway in the active resolution of inflammation. A thorough understanding of its enzymatic regulation, cellular sources, and downstream signaling is paramount for the development of novel therapeutics that harness the body's own pro-resolving mechanisms. The technical guidance and protocols provided herein serve as a valuable resource for researchers and drug development professionals aiming to explore the full potential of Resolvin D5 in mitigating inflammatory diseases. Further research into the precise kinetic parameters of the biosynthetic enzymes and the intricate details of RvD5's receptor interactions will undoubtedly pave the way for innovative therapeutic strategies.

References

- 1. Resolvin D5, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide-Stimulated THP-1 Cells -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]

- 2. 15-Lipoxygenase-1 biosynthesis of 7S,14S-diHDHA implicates 15-lipoxygenase-2 in biosynthesis of resolvin D5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Resolvin E2: identification and anti-inflammatory actions: pivotal role of human 5-lipoxygenase in resolvin E series biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lipoxin and resolvin biosynthesis is dependent on 5-lipoxygenase activating protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human macrophages differentially produce specific resolvin or leukotriene signals that depend on bacterial pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Analysis of 12/15-lipoxygenase metabolism of EPA and DHA with special attention to authentication of docosatrienes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 15-Lipoxygenase-1 biosynthesis of 7S,14S-diHDHA implicates 15-lipoxygenase-2 in biosynthesis of resolvin D5 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Resolvin D5, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide-Stimulated THP-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Interfacial kinetic reaction of human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

Resolvin D5: A Deep Dive into its Mechanism of Action in Inflammation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Resolvin D5 (RvD5), a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA), has emerged as a potent regulator of inflammation. Unlike traditional anti-inflammatory agents that broadly suppress the immune response, RvD5 actively orchestrates the resolution of inflammation, a process critical for tissue homeostasis and repair. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the anti-inflammatory and pro-resolving actions of RvD5, with a focus on its signaling pathways, cellular targets, and therapeutic potential.

Core Mechanism of Action: Receptor and Signaling Pathways

RvD5 exerts its biological effects primarily through interaction with the G protein-coupled receptor 32 (GPR32)[1][2][3]. Binding of RvD5 to GPR32 initiates a cascade of intracellular signaling events that collectively dampen pro-inflammatory responses and promote a return to tissue homeostasis. Two major signaling pathways have been elucidated: the ERK/NF-κB pathway and the PLD2-S6K pathway.

Inhibition of the ERK/NF-κB Signaling Pathway

In the context of inflammation triggered by stimuli such as lipopolysaccharide (LPS), the extracellular signal-regulated kinase (ERK) and nuclear factor-kappa B (NF-κB) pathways are key drivers of pro-inflammatory gene expression[4][5][6]. RvD5 has been shown to effectively counter-regulate this inflammatory cascade.

RvD5 treatment inhibits the phosphorylation of ERK, a critical step in the activation of the MAPK signaling pathway[4][5]. This, in turn, prevents the subsequent nuclear translocation of the NF-κB subunits p65 and p50[4][5][6]. By sequestering NF-κB in the cytoplasm, RvD5 effectively halts the transcription of a wide array of pro-inflammatory genes, including those encoding for cytokines such as Interleukin-6 (IL-6) and chemokines like CCL5[4][5][6][7].

Activation of the PLD2-S6K Signaling Pathway

Beyond its inhibitory effects on pro-inflammatory signaling, RvD5 actively promotes pro-resolving functions in phagocytes through the activation of Phospholipase D2 (PLD2) and its downstream effector, S6 Kinase (S6K)[2][8]. This pathway is particularly important for enhancing the clearance of apoptotic cells and cellular debris, a process known as efferocytosis, which is a hallmark of inflammation resolution.

RvD5 stimulates PLD2 expression and activity in macrophages. This leads to the activation of the PLD2-S6K signaling axis, which is required for the membrane expansion and cytoskeletal rearrangements necessary for efficient phagocytosis and efferocytosis[2][8].

Cellular Targets and Effects

RvD5 modulates the function of several key immune cells involved in the inflammatory response, most notably macrophages and neutrophils.

Macrophages

RvD5 plays a crucial role in promoting the polarization of macrophages from a pro-inflammatory M1 phenotype to a pro-resolving M2 phenotype[2][8][9]. M2 macrophages are characterized by their anti-inflammatory properties and their capacity for tissue repair and remodeling. RvD5 enhances the expression of M2 markers while suppressing M1-associated pro-inflammatory cytokine production.

Furthermore, RvD5 significantly enhances the phagocytic and efferocytic capacity of macrophages[7][8][10]. This is critical for the clearance of pathogens, apoptotic cells, and cellular debris, thereby preventing the release of damage-associated molecular patterns (DAMPs) that can perpetuate inflammation.

Neutrophils

Neutrophils are the first responders to sites of inflammation and play a critical role in host defense. However, their excessive accumulation and activation can lead to tissue damage. RvD5 has been shown to enhance the phagocytosis of bacteria by neutrophils[3]. By promoting the efficient clearance of pathogens, RvD5 helps to limit the duration and intensity of the neutrophil response.

Quantitative Data on Resolvin D5 Activity

The anti-inflammatory and pro-resolving effects of RvD5 have been quantified in various in vitro and in vivo models. The following tables summarize key quantitative data.

Table 1: In Vitro Effects of Resolvin D5 on THP-1 Monocytic Cells

| Parameter | Cell Line | Stimulus | RvD5 Concentration | Effect | Reference |

| IL-6 mRNA expression | THP-1 | LPS (1 µg/ml) | 20-40 µM | Significant inhibition | [6][7] |

| CCL5 mRNA expression | THP-1 | LPS (1 µg/ml) | 20-40 µM | Significant inhibition | [6][7] |

| IL-6 protein secretion | THP-1 | LPS (1 µg/ml) | 20-40 µM | Significant inhibition | [6][7] |

| CCL5 protein secretion | THP-1 | LPS (1 µg/ml) | 20-40 µM | Significant inhibition | [6][7] |

| ERK Phosphorylation | THP-1 | LPS (1 µg/ml) | 20-40 µM | Dose-dependent inhibition | [4] |

| NF-κB (p65/p50) Nuclear Translocation | THP-1 | LPS (1 µg/ml) | 40 µM | Attenuated | [4][5] |

| Cell Viability | THP-1 | None | Up to 40 µM | No cytotoxicity | [11] |

Table 2: In Vivo Effects of Resolvin D5 in Mouse Models of Inflammation

| Model | Animal | RvD5 Dose | Parameter Measured | Effect | Reference |

| LPS-induced Endotoxemia | Female Swiss mice | 1 and 10 ng/animal (i.p.) | Renal IL-1β levels | Decreased | [4][12] |

| LPS-induced Endotoxemia | Female Swiss mice | 1 and 10 ng/animal (i.p.) | Renal TNF-α levels | Decreased | [4][12] |

| LPS-induced Endotoxemia | Female Swiss mice | 0.1, 1, and 10 ng/animal (i.p.) | Renal IL-6 levels | Decreased | [4][12] |

| LPS-induced Endotoxemia | Female Swiss mice | 1 and 10 ng/animal (i.p.) | Renal NF-κB activation | Reduced | [4] |

| Inflammatory Pain | Male mice | 100 ng (i.t.) | Mechanical allodynia | Reduced | [1][13] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research on RvD5. Below are outlines of key experimental protocols cited in the literature.

In Vitro Inflammation Model with THP-1 Cells

This protocol describes the induction of an inflammatory response in the human monocytic cell line THP-1 using LPS and the assessment of the anti-inflammatory effects of RvD5.

Methodology:

-

Cell Culture: THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.

-

Treatment: Cells are seeded in appropriate plates and pre-treated with varying concentrations of RvD5 (e.g., 20-40 µM) or vehicle control for 1 hour.[6][7]

-

Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/ml) for a specified duration (e.g., 24 hours for cytokine production, shorter times for signaling pathway analysis).[6][7]

-

Sample Collection:

-

Supernatant: Cell culture supernatant is collected for the measurement of secreted cytokines by ELISA.

-

Cell Lysate: Cells are lysed for the extraction of RNA (for RT-qPCR) or protein (for Western blotting).

-

-

Analysis:

-

ELISA: Commercially available ELISA kits are used to quantify the concentration of cytokines such as IL-6 and CCL5 in the supernatant.

-

RT-qPCR: Total RNA is reverse transcribed to cDNA, and quantitative PCR is performed using specific primers for IL-6, CCL5, and a housekeeping gene for normalization.

-

Western Blot: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against total and phosphorylated forms of ERK and NF-κB subunits.

-

In Vivo Mouse Model of LPS-Induced Endotoxemia

This protocol outlines the induction of systemic inflammation in mice using LPS and the evaluation of the protective effects of RvD5.

Methodology:

-

Animals: Female Swiss mice are used for the experiments.[4]

-

Treatment: Mice receive an intraperitoneal (i.p.) injection of RvD5 (e.g., 0.1, 1, or 10 ng/animal) or vehicle control.[4][8]

-

Induction of Endotoxemia: One hour after RvD5 treatment, mice are challenged with an intravenous (i.v.) injection of LPS (e.g., 10 mg/kg).[4][8]

-

Sample Collection: Six hours after LPS injection, animals are euthanized, and blood and tissues (e.g., kidneys) are collected.[4][8]

-

Analysis:

-

Biochemical Analysis: Plasma levels of kidney injury markers such as urea (B33335) and creatinine (B1669602) are measured.

-

Cytokine Measurement: Tissue homogenates are prepared, and the levels of pro-inflammatory cytokines (IL-1β, TNF-α, IL-6) are quantified by ELISA.[4][12]

-

Immunohistochemistry/Western Blot: Tissue sections or lysates can be used to assess markers of inflammation, such as NF-κB activation.[4]

-

Conclusion

Resolvin D5 is a potent specialized pro-resolving mediator that actively promotes the resolution of inflammation through a multi-pronged mechanism of action. By engaging its receptor GPR32, RvD5 concurrently inhibits pro-inflammatory signaling pathways, such as the ERK/NF-κB axis, and activates pro-resolving functions in immune cells, including macrophage polarization and efferocytosis, via the PLD2-S6K pathway. The quantitative data from both in vitro and in vivo studies underscore its potential as a therapeutic agent for a wide range of inflammatory diseases. The detailed experimental protocols provided in this guide offer a framework for further investigation into the intricate biology of RvD5 and its therapeutic applications. Further research into the clinical efficacy and safety of RvD5 is warranted to translate these promising preclinical findings into novel therapies for inflammatory conditions.

References

- 1. D-series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. D-series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Resolvin D5 (RvD5) Reduces Renal Damage Caused by LPS Endotoxemia in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Resolvin D5, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide-Stimulated THP-1 Cells [jmb.or.kr]

- 7. Resolvin D5, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Resolvin D5 (RvD5) Reduces Renal Damage Caused by LPS Endotoxemia in Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An optimized Protocol for Human M2 Macrophages using M-CSF and IL-4/IL-10/TGF-β Yields a Dominant Immunosuppressive Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

Resolvin D5: Receptor Identification, Binding Affinity, and Signaling

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the current scientific understanding of Resolvin D5 (RvD5), a specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA). SPMs like RvD5 are crucial for actively terminating inflammatory responses and restoring tissue homeostasis.[1][2] This document focuses on the core aspects of RvD5 pharmacology: the identification of its cellular receptor, its binding characteristics, and the downstream signaling pathways it modulates. The information presented herein is intended to support researchers, scientists, and drug development professionals in the fields of inflammation, immunology, and pharmacology.

Resolvin D5 Receptor Identification

The biological actions of D-series resolvins are mediated through specific G protein-coupled receptors (GPCRs).[3] Extensive research has identified the orphan receptor GPR32 as a primary receptor for Resolvin D5.[3][4] This receptor is also shared by other pro-resolving mediators, including Resolvin D1 (RvD1), Resolvin D3 (RvD3), and Lipoxin A4.[5][6] The identification of GPR32 as a receptor for these potent anti-inflammatory lipids has paved the way for understanding their mechanisms of action.[7][8]

Furthermore, a specific n-3 docosapentaenoic acid-derived variant of RvD5, known as RvD5n-3 DPA , has been shown to bind to and activate a different orphan receptor, GPR101 , through which it exerts tissue-protective effects in inflammatory arthritis.[9][10]

The process of identifying these receptors typically involves a multi-step approach, beginning with high-throughput screening and culminating in functional validation in physiologically relevant cell systems.

Receptor Binding Affinity

Quantifying the binding affinity of a ligand for its receptor is fundamental to understanding its potency and potential for therapeutic development. While GPR32 has been functionally confirmed as an RvD5 receptor, specific equilibrium dissociation constants (Kd) from direct radioligand binding assays for the RvD5-GPR32 interaction are not prominently available in the current literature. However, data from functional assays and studies on related ligands provide strong evidence of a high-affinity interaction.

The table below summarizes the available quantitative data on the activation of GPR32 and related receptors by D-series resolvins.

| Ligand | Receptor | Assay Type | Value | Reference |

| Resolvin D1 (RvD1) | GPR32 | β-arrestin Recruitment | EC50 = 2.25 x 10-12 M | [7] |

| RvD5n-3 DPA | GPR101 | Impedance-based Assay | Potent activation in the 0.1 - 10 nM range | [10] |

| Resolvin D5 (RvD5) | GPR32 | N/A | Data not available |

EC50 (Half-maximal effective concentration) values from functional assays are indicative of the ligand's potency, which is related to its binding affinity.

Downstream Signaling Pathways

Upon binding to its receptor GPR32, Resolvin D5 initiates intracellular signaling cascades that collectively suppress pro-inflammatory responses. A key pathway modulated by RvD5 is the ERK/NF-κB signaling axis , particularly in immune cells like monocytes and macrophages.[11][12]

In an inflammatory context, stimuli such as lipopolysaccharide (LPS) trigger the phosphorylation of Extracellular signal-Regulated Kinase (ERK), which in turn promotes the activation and nuclear translocation of the transcription factor Nuclear Factor-kappa B (NF-κB).[11][12] Once in the nucleus, NF-κB drives the expression of numerous pro-inflammatory genes, including cytokines like Interleukin-6 (IL-6) and chemokines like CCL5.[11]

Resolvin D5 counteracts this process by inhibiting the LPS-stimulated phosphorylation of ERK.[11][13] This disruption prevents the subsequent translocation of NF-κB subunits (p65 and p50) into the nucleus, thereby downregulating the expression and production of IL-6 and CCL5 and dampening the inflammatory response.[11][12]

Experimental Protocols

This section provides generalized methodologies for key experiments used in the study of RvD5 receptor binding and signaling.

Protocol: Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of unlabeled RvD5 by measuring its ability to compete off a radiolabeled ligand from the GPR32 receptor.

-

Receptor Preparation:

-

Culture HEK293 cells stably overexpressing human GPR32.

-

Harvest cells and prepare cell membrane fractions through homogenization and centrifugation.

-

Resuspend membrane pellets in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and determine protein concentration.

-

-

Assay Setup:

-

In a 96-well filter plate (e.g., glass fiber filter), add the following to each well:

-

50 µL of cell membrane preparation (containing a fixed amount of GPR32, e.g., 10-20 µg protein).

-

50 µL of radiolabeled ligand (e.g., [³H]-RvD1) at a fixed concentration near its Kd.

-

50 µL of binding buffer containing increasing concentrations of unlabeled RvD5 (competitor), ranging from 10⁻¹³ M to 10⁻⁶ M.

-

For total binding, add buffer with no competitor. For non-specific binding, add a high concentration of an unlabeled ligand (e.g., 10 µM RvD1).

-

-

-

Incubation:

-

Incubate the plate for 60-90 minutes at room temperature or 4°C to reach binding equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Place the filter plate on a vacuum manifold and rapidly filter the contents of each well.

-

Wash each well 3-4 times with ice-cold wash buffer to remove unbound radioligand.[14]

-

-

Quantification:

-

Dry the filter plate and add scintillation cocktail to each well.

-

Count the radioactivity retained on the filter for each well using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of unlabeled RvD5.

-

Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of RvD5 that inhibits 50% of specific binding).

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol: Western Blot for NF-κB Nuclear Translocation

This protocol details the measurement of NF-κB (p65 subunit) translocation from the cytoplasm to the nucleus in THP-1 monocytes following RvD5 treatment and LPS stimulation.[12]

-

Cell Culture and Treatment:

-

Culture human THP-1 monocytic cells in RPMI-1640 medium supplemented with 10% FBS.

-

Seed 2 x 10⁶ cells per well in a 6-well plate.

-

Pre-treat cells with RvD5 (e.g., 20-40 µM) or vehicle control for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 1 hour to induce NF-κB translocation.

-

-

Nuclear and Cytosolic Fractionation:

-

Harvest the cells by scraping and centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Use a commercial nuclear/cytosolic fractionation kit according to the manufacturer's instructions. This typically involves sequential lysis with hypotonic and nuclear extraction buffers.

-

Collect the cytosolic fraction (supernatant) and the nuclear fraction (pellet lysate).

-

-

Protein Quantification:

-

Determine the protein concentration of both the cytosolic and nuclear extracts using a BCA or Bradford protein assay.

-

-

Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) from each fraction by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody against the NF-κB p65 subunit.

-

Also, probe separate membranes or strip and re-probe with primary antibodies for loading controls: GAPDH for the cytosolic fraction and Lamin B1 or Histone H3 for the nuclear fraction.

-

-

Detection and Analysis:

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply an enhanced chemiluminescence (ECL) substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software. Normalize the p65 band intensity to the respective loading control for each fraction to compare the relative amount of p65 in the nucleus versus the cytoplasm across different treatment conditions.

-

References

- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 2. Resolvins in inflammation: emergence of the pro-resolving superfamily of mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Resolvin D5 Inhibits Neuropathic and Inflammatory Pain in Male But Not Female Mice: Distinct Actions of D-Series Resolvins in Chemotherapy-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 6. The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Resolvin D1 binds human phagocytes with evidence for proresolving receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Resolvin D5, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide-Stimulated THP-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Resolvin D5, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. merckmillipore.com [merckmillipore.com]

Resolvin D5: A Pro-Resolving Mediator in Innate Immunity - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resolvin D5 (RvD5), a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA), is an endogenous lipid mediator that plays a pivotal role in the resolution of inflammation. Unlike classical anti-inflammatory agents that broadly suppress the immune response, RvD5 actively orchestrates the return to homeostasis by modulating the functions of key innate immune cells. This technical guide provides an in-depth overview of the mechanisms of action of RvD5 in innate immunity, with a focus on its signaling pathways, quantitative effects on immune cell functions, and detailed experimental protocols for its study.

Core Concepts: Resolvin D5 and the Resolution of Inflammation

Acute inflammation is a protective host response to infection or injury, characterized by the coordinated recruitment of innate immune cells, such as neutrophils and macrophages, to the site of insult. The successful resolution of inflammation is an active process that involves the cessation of neutrophil infiltration, the clearance of apoptotic cells and debris (a process known as efferocytosis), and the reprogramming of macrophages towards a pro-resolving phenotype.[1][2][3] Dysregulation of this process can lead to chronic inflammation and tissue damage.

RvD5 is a key player in this resolution phase. It is biosynthesized via the 15-lipoxygenase (15-LOX) pathway and exerts its effects by binding to specific G protein-coupled receptors on the surface of innate immune cells.[4] Its actions are multifaceted, ranging from the inhibition of pro-inflammatory cytokine production to the enhancement of microbial clearance and efferocytosis.

Data Presentation: Quantitative Effects of Resolvin D5 on Innate Immune Responses

The following tables summarize the key quantitative data from various studies investigating the effects of Resolvin D5 on innate immune cell functions.

Table 1: Effect of Resolvin D5 on Pro-Inflammatory Cytokine Production in THP-1 Monocytic Cells

| Cell Type | Stimulus | RvD5 Concentration | Cytokine | Method | % Inhibition / Fold Change | Reference |

| THP-1 | LPS (1 µg/ml) | 20 µM | IL-6 mRNA | RT-qPCR | Significant inhibition | [5] |

| THP-1 | LPS (1 µg/ml) | 40 µM | IL-6 mRNA | RT-qPCR | Significant inhibition | [5] |

| THP-1 | LPS (1 µg/ml) | 20 µM | CCL5 mRNA | RT-qPCR | Significant inhibition | [5] |

| THP-1 | LPS (1 µg/ml) | 40 µM | CCL5 mRNA | RT-qPCR | Significant inhibition | [5] |

| THP-1 | LPS (1 µg/ml) | 20 µM | IL-6 Protein | ELISA | Significant reduction | [5] |

| THP-1 | LPS (1 µg/ml) | 40 µM | IL-6 Protein | ELISA | Significant reduction | [5] |

| THP-1 | LPS (1 µg/ml) | 20 µM | CCL5 Protein | ELISA | Significant reduction | [5] |

| THP-1 | LPS (1 µg/ml) | 40 µM | CCL5 Protein | ELISA | Significant reduction | [5] |

Table 2: Effect of Resolvin D5 on Innate Immune Responses in a Mouse Model of LPS-Induced Endotoxemia

| Parameter | Treatment | Dose | Organ | % Reduction vs. LPS | Reference |

| IL-1β | RvD5 | 1 ng/animal | Kidney | Significant reduction | [6][7] |

| IL-1β | RvD5 | 10 ng/animal | Kidney | Significant reduction | [6][7] |

| TNF-α | RvD5 | 1 ng/animal | Kidney | Significant reduction | [6][7] |

| TNF-α | RvD5 | 10 ng/animal | Kidney | Significant reduction | [6][7] |

| IL-6 | RvD5 | 0.1 ng/animal | Kidney | Significant reduction | [6][7] |

| IL-6 | RvD5 | 1 ng/animal | Kidney | Significant reduction | [6][7] |

| IL-6 | RvD5 | 10 ng/animal | Kidney | Significant reduction | [6][7] |

| Leukocyte Infiltration (MPO activity) | RvD5 | 1 ng/animal | Kidney | Significant reduction | [6] |

| Leukocyte Infiltration (MPO activity) | RvD5 | 10 ng/animal | Kidney | Significant reduction | [6] |

Table 3: Effect of Resolvin D5 on Neutrophil Function

| Cell Type | Stimulus | RvD5 Concentration | Parameter | Method | Effect | Reference |

| Human Neutrophils | fMLF (100 nM) | Not specified | NADPH oxidase activity (ROS production) | Isoluminol-amplified chemiluminescence | RvD5 was expected to positively modulate the inhibitory effect of PGE2, but the dataset showed a lack of inhibition. | [8][9][10] |

Table 4: Effect of Resolvin D5 on Macrophage Function

| Cell Type | Parameter | RvD5 Concentration | Method | % Increase / Fold Change | Reference |

| M2 Macrophages | Efferocytosis of apoptotic neutrophils | Not specified | Flow cytometry | RvD5 enhances efferocytosis. | [3] |

Signaling Pathways of Resolvin D5 in Innate Immunity

Resolvin D5 exerts its pro-resolving effects through distinct signaling pathways in different innate immune cells.

ERK-NF-κB Pathway in Monocytes/Macrophages

In human monocytic THP-1 cells, RvD5 has been shown to inhibit the production of pro-inflammatory cytokines IL-6 and CCL5 by modulating the ERK-NF-κB signaling pathway.[5][11][12][13] Upon stimulation with lipopolysaccharide (LPS), the phosphorylation of ERK is attenuated by RvD5 in a dose-dependent manner. This, in turn, inhibits the nuclear translocation of the NF-κB subunits p65 and p50, leading to a downregulation of target inflammatory genes.[5]

Caption: RvD5 inhibits LPS-induced ERK phosphorylation, preventing NF-κB activation.

PLD2-S6K Pathway in Macrophages

In macrophages, RvD5 promotes a switch from a pro-inflammatory (M1-like) to a pro-resolving (M2-like) phenotype and enhances efferocytosis through a mechanism involving Phospholipase D2 (PLD2).[1][3] RvD5 increases PLD2 expression and activity, which in turn enhances PLD2-S6 Kinase (S6K) signaling.[1][3] This pathway is crucial for the membrane expansion required for the engulfment of apoptotic cells.[1]

Caption: RvD5 promotes efferocytosis in macrophages via the PLD2-S6K signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Differentiation of THP-1 Monocytes into Macrophages

This protocol describes the differentiation of the human monocytic cell line THP-1 into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).[2][14][15]

Materials:

-

THP-1 cells (ATCC® TIB-202™)

-

RPMI-1640 medium (ATCC® 30-2001™)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Phorbol 12-myristate 13-acetate (PMA)

-

6-well tissue culture plates

Procedure:

-

Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Seed THP-1 cells into 6-well plates at a density of 1 x 10^6 cells/well.

-

Add PMA to a final concentration of 100 ng/mL.

-

Incubate the cells for 48-72 hours.

-

After incubation, the cells will become adherent and differentiate into macrophages.

-

Replace the PMA-containing medium with fresh, complete RPMI-1640 medium and allow the cells to rest for 24 hours before experimental treatment.

References

- 1. Standardized protocols for differentiation of THP-1 cells to macrophages with distinct M(IFNγ+LPS), M(IL-4) and M(IL-10) phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. D-series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for density gradient neutrophil isolation and flow cytometry-based characterization from human peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Resolvin D5, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Resolvin D5 (RvD5) Reduces Renal Damage Caused by LPS Endotoxemia in Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Data showing effects of resolvin D5 on prostaglandin E2 mediated inhibition of fMet-Leu-Phe induced activation of the NADPH oxidase in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Data showing effects of resolvin D5 on prostaglandin E2 mediated inhibition of fMet-Leu-Phe induced activation of the NADPH oxidase in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Resolvin D5, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide-Stimulated THP-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Resolvin D5, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide-Stimulated THP-1 Cells -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]

- 14. Cell culture of THP-1 monocytes and differentiation into macrophages with PMA [protocols.io]

- 15. researchgate.net [researchgate.net]

Resolvin D5: A Technical Guide to Preclinical Evaluation in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resolvin D5 (RvD5), an endogenous specialized pro-resolving mediator derived from docosahexaenoic acid (DHA), has emerged as a potent regulator of inflammation and tissue homeostasis. Its therapeutic potential is being actively explored in a variety of disease models. This technical guide provides a comprehensive overview of preliminary studies on RvD5 in animal models, focusing on its efficacy, mechanisms of action, and the experimental methodologies employed. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of inflammatory processes and the development of novel therapeutics.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various preclinical studies of Resolvin D5 across different animal models.

Table 1: Efficacy of Resolvin D5 in a Mouse Model of LPS-Induced Endotoxemia

| Parameter | Animal Model | Treatment Protocol | Key Findings | Reference |

| Renal Injury Markers (Urea and Creatinine) | Female Swiss mice | RvD5 (0.1, 1, or 10 ng/animal, i.p.) administered 1 hour before LPS (10 mg/kg, i.v.) | Dose-dependent and significant decrease in plasma urea (B33335) and creatinine (B1669602) levels compared to LPS-only group.[1][2] | [1][2] |

| Pro-inflammatory Cytokines in Kidney Tissue (IL-1β, TNF-α, IL-6) | Female Swiss mice | RvD5 (1 and 10 ng/animal, i.p.) administered 1 hour before LPS (10 mg/kg, i.v.) | Significant reduction in the levels of IL-1β, TNF-α, and IL-6 in kidney homogenates.[1][2][3] | [1][2][3] |

| Anti-inflammatory Cytokine in Kidney Tissue (IL-10) | Female Swiss mice | RvD5 (0.1, 1, or 10 ng/animal, i.p.) administered 1 hour before LPS (10 mg/kg, i.v.) | No significant alteration in IL-10 levels.[1][2] | [1][2] |

Table 2: Analgesic Effects of Resolvin D5 in a Mouse Model of Neuropathic and Inflammatory Pain

| Parameter | Animal Model | Treatment Protocol | Key Findings | Reference |

| Mechanical Allodynia (Chemotherapy-Induced Neuropathic Pain) | Male and Female CD1 mice | Intrathecal RvD5 (100 ng) administered 2 weeks after paclitaxel (B517696) injections (2 mg/kg, i.p. on days 0, 2, 4, and 6) | Significant reduction in mechanical allodynia in male mice, but not in female mice.[4][5][6][7] | [4][5][6][7] |

| Inflammatory Pain (Formalin-Induced) | Male and Female CD1 mice | Intrathecal RvD5 (10 ng) administered 30 minutes before formalin injection | Reduction in second-phase pain (licking and flinching) in male mice, but not in female mice.[4][5][6] | [4][5][6] |

Table 3: Protective Effects of Resolvin D5 in a Mouse Model of UVB-Induced Skin Damage

| Parameter | Animal Model | Treatment Protocol | Key Findings | Reference |

| Skin Edema | Female hairless mice | RvD5 administered intraperitoneally before UVB exposure | Dose-dependent reduction in skin edema.[8][9][10] | [8][9][10] |

| Oxidative Stress Markers | Female hairless mice | RvD5 administered intraperitoneally before UVB exposure | Increased levels of antioxidants (catalase, reduced glutathione) and decreased pro-oxidants (superoxide anion, lipid peroxidation).[8][9][10] | [8][9][10] |

| Inflammatory Mediators (IL-1β, TNF-α) | Female hairless mice | RvD5 administered intraperitoneally before UVB exposure | Reduction in the production of IL-1β and TNF-α.[8][10] | [8][10] |

Table 4: Therapeutic Effects of Resolvin D5 in Other Disease Models

| Disease Model | Animal Model | Treatment Protocol | Key Findings | Reference |

| Zymosan-Induced Arthritis | SKG mice | Zymosan (2 mg/body, i.p.) to induce arthritis. In vitro treatment of CD4+ T cells with RvD5 (1-100 nM) | RvD5 levels in paw tissue correlated with arthritis severity. In vitro, RvD5 suppressed Th17 cell differentiation and enhanced regulatory T cell differentiation.[11][12] | [11][12] |

| Hepatic Steatosis | High-Fat Diet (HFD)-fed mice | RvD5 administration to HFD-fed mice | Decreased hepatic steatosis, apoptosis, and ER stress. Increased levels of SIRT6 and autophagy markers in the liver.[13][14] | [13][14] |

| Citrobacter rodentium Infection | Infant mice | Not specified for RvD5 treatment in the provided abstracts | RvD5 was shown to protect against infection in a separate study.[1] | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preliminary studies of Resolvin D5.

LPS-Induced Endotoxemia in Mice

-

Endotoxemia Induction: A single intravenous (i.v.) injection of Lipopolysaccharide (LPS) from E. coli at a dose of 10 mg/kg.[1][2]

-

RvD5 Administration: Resolvin D5 is administered via intraperitoneal (i.p.) injection at doses of 0.1, 1, or 10 ng/animal, 1 hour prior to the LPS challenge.[1][2]

-

Sample Collection: Blood and kidney tissue samples are collected 6 hours after the LPS administration for analysis.[1][2]

-

Key Analyses:

-

Measurement of plasma urea and creatinine levels as markers of renal injury.[1][2]

-

Quantification of pro-inflammatory cytokines (IL-1β, TNF-α, IL-6) and anti-inflammatory cytokine (IL-10) in kidney homogenates using ELISA.[1][2][3]

-

Western blot analysis of kidney tissue to assess the activation of NF-κB and Nrf2 pathways.[2]

-

Paclitaxel-Induced Neuropathic Pain in Mice

-

Animal Model: Adult male and female CD1 mice (25-35 g).[4]

-

Neuropathy Induction: Four intraperitoneal (i.p.) injections of paclitaxel (2 mg/kg per injection) are administered on days 0, 2, 4, and 6.[4][5][6]

-

RvD5 Administration: A single intrathecal (i.t.) injection of Resolvin D5 (100 ng) is given two weeks after the first paclitaxel injection.[4][5]

-

Behavioral Testing:

-

Mechanical Allodynia: Assessed using von Frey filaments to measure the paw withdrawal threshold. Animals are habituated in plastic chambers on an elevated metal mesh floor before testing.[4]

-

-

Timeline: Behavioral testing is conducted before and at multiple time points after RvD5 administration.

UVB-Induced Skin Damage in Mice

-

UVB Irradiation: Mice are exposed to a single dose of UVB radiation.

-

RvD5 Administration: Resolvin D5 is administered intraperitoneally (i.p.) prior to UVB exposure.

-

Key Analyses:

-

Skin Edema: Measured by the weight of a skin biopsy punch.[9][10]

-

Oxidative Stress: Assessed by measuring levels of antioxidants (e.g., catalase, reduced glutathione) and pro-oxidants (e.g., superoxide (B77818) anion, lipid peroxidation) in skin homogenates.[8][9]

-

Inflammation: Quantification of inflammatory cytokines (IL-1β, TNF-α) and myeloperoxidase (MPO) activity in the skin.[8][10]

-

Histology: Evaluation of epidermal thickness, sunburn cell formation, and collagen degradation in skin sections.[8]

-

Gene Expression: Analysis of Nrf2, HO-1, and NQO1 mRNA expression by RT-qPCR.[8]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Resolvin D5 and a typical experimental workflow for its evaluation in an animal model of inflammation.

Signaling Pathways

References

- 1. mdpi.com [mdpi.com]

- 2. Resolvin D5 (RvD5) Reduces Renal Damage Caused by LPS Endotoxemia in Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Resolvin D5 Inhibits Neuropathic and Inflammatory Pain in Male But Not Female Mice: Distinct Actions of D-Series Resolvins in Chemotherapy-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Resolvin D5 Inhibits Neuropathic and Inflammatory Pain in Male But Not Female Mice: Distinct Actions of D-Series Resolvins in Chemotherapy-Induced Peripheral Neuropathy [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Resolvin D5 Inhibits Neuropathic and Inflammatory Pain in Male But Not Female Mice: Distinct Actions of D-Series Resolvins in Chemotherapy-Induced Peripheral Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Resolvin D5 Protects Female Hairless Mouse Skin from Pathological Alterations Caused by UVB Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Resolvin D5 Protects Female Hairless Mouse Skin from Pathological Alterations Caused by UVB Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Effect of resolvin D5 on T cell differentiation and osteoclastogenesis analyzed by lipid mediator profiling in the experimental arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Resolvin D5: A lipid mediator with a therapeutic effect on hepatic steatosis through SIRT6/autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Resolvin D5: A Technical Guide to its In Vitro Effects on Macrophage Polarization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro effects of Resolvin D5 (RvD5), a specialized pro-resolving mediator derived from docosahexaenoic acid (DHA), on macrophage polarization. Macrophages, key players in the immune system, exhibit remarkable plasticity, polarizing into pro-inflammatory (M1) or anti-inflammatory/pro-resolving (M2) phenotypes.[1][2] The balance between these phenotypes is crucial for tissue homeostasis and the resolution of inflammation.[2] Emerging evidence highlights the potential of RvD5 as a therapeutic agent to modulate macrophage function and promote the resolution of inflammation by steering macrophage polarization towards an M2-like phenotype.[1][3][4]

Quantitative Effects of Resolvin D5 on Macrophage Polarization

Resolvin D5 exerts its pro-resolving effects by modulating the expression of key genes and the production of cytokines in macrophages. The following tables summarize the quantitative data from in vitro studies, demonstrating the impact of RvD5 on M1 and M2 macrophage markers.

| M1 Macrophage Markers | Treatment | Fold Change/Effect | Cell Type | Reference |

| Pld2 Gene Expression | 10 nM RvD5 (24h) | Decreased | Human M1 Macrophages | [1] |

| Pld (non-classical) Gene Expression | 10 nM RvD5 (24h) | Reduced | Human M1 Macrophages | [1] |

| Phagocytosis of E. coli | RvD5 | Significantly inhibited by PLD1/PLD2 silencing | Human M1 Macrophages | [1] |

| IL-6 Production | RvD5 | Inhibited | LPS-stimulated THP-1 cells | [5] |

| CCL5 Production | RvD5 | Inhibited | LPS-stimulated THP-1 cells | [5] |

| M2 Macrophage Markers | Treatment | Fold Change/Effect | Cell Type | Reference |

| Pld2 Gene Expression | 10 nM RvD5 (24h) | Robust Increase | Human M2 Macrophages | [1] |

| PLD Enzyme Activity | 10 nM RvD5 (24h) | Significantly Increased | Human M2 Macrophages | [1] |

| Efferocytosis of apoptotic neutrophils | RvD5 | Affected by PLD2 silencing | Human M2 Macrophages | [1] |

| CD206 Expression | PLD2 gene silencing | Increased | Human M0 Macrophages | [1] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative protocols for the in vitro study of RvD5 effects on macrophage polarization, compiled from published literature.

Human Monocyte-Derived Macrophage (MDM) Differentiation and Polarization

This protocol outlines the generation of M0, M1, and M2 macrophages from human peripheral blood monocytes.

-

Monocyte Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation. Further purify monocytes using CD14 magnetic beads.

-

Differentiation to M0 Macrophages: Culture purified monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20 ng/mL of either granulocyte-macrophage colony-stimulating factor (GM-CSF) or macrophage colony-stimulating factor (M-CSF) for 6 days to generate M0 macrophages.[6]

-

M1 Polarization: To induce an M1 phenotype, polarize M0 macrophages (differentiated with GM-CSF) with 100 ng/mL lipopolysaccharide (LPS) and 20 ng/mL interferon-gamma (IFN-γ) for 48 hours.[6]

-

M2 Polarization: To induce an M2 phenotype, polarize M0 macrophages (differentiated with M-CSF) with 20 ng/mL interleukin-4 (IL-4) for 48 hours.[6]

THP-1 Cell Culture and Differentiation

The human monocytic leukemia cell line, THP-1, is a common model for studying monocyte and macrophage functions.

-

Cell Culture: Maintain THP-1 cells in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.

-

Differentiation: To differentiate THP-1 monocytes into macrophage-like cells, treat the cells with 100 nM phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48-72 hours. After differentiation, replace the medium with fresh PMA-free medium and allow the cells to rest for 24 hours before subsequent experiments.

Resolvin D5 Treatment and Analysis

-

RvD5 Treatment: Prepare a stock solution of Resolvin D5 in ethanol. Dilute to the desired final concentration (e.g., 10 nM) in the appropriate cell culture medium immediately before use.[1] For experiments involving inflammatory stimuli, pre-treat cells with RvD5 for a specified time (e.g., 30 minutes) before adding agents like LPS.[7]

-

Gene Expression Analysis (qPCR): Following treatment, isolate total RNA from macrophages using a suitable kit. Synthesize cDNA and perform quantitative real-time PCR (qPCR) using specific primers for M1 markers (e.g., TNF, IL6, NOS2) and M2 markers (e.g., ARG1, CD206, IL10), as well as the target gene of interest (PLD2).

-

Cytokine Measurement (ELISA): Collect cell culture supernatants after treatment and measure the concentration of secreted cytokines (e.g., IL-6, CCL5, TNF-α, IL-10) using commercially available enzyme-linked immunosorbent assay (ELISA) kits.[5]

-

Phagocytosis and Efferocytosis Assays: